2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one
Description
This compound belongs to the class of thiazolo[5,4-c]pyridine derivatives, characterized by a bicyclic structure combining a thiazole ring fused with a pyridine moiety. The specific substituents include:
- 2-Methyl group: Positioned on the thiazolo ring, enhancing steric and electronic effects.
- Amino-ethanone side chain: A ketone-linked ethylamine group at the 5-position, which may influence solubility and bioactivity.
Its molecular formula is C₁₀H₁₃N₃OS, with a molecular weight of 223.30 g/mol. The compound is of interest in medicinal chemistry due to the thiazolo-pyridine scaffold’s prevalence in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
2-amino-1-(2-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-11-7-2-3-12(9(13)4-10)5-8(7)14-6/h2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXRFPASWJQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the thiazolopyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The target compound’s amino-ethanone side chain improves aqueous solubility compared to tert-butyl (hydrophobic) and bromo (nonpolar) analogues.
- Stability : The ketone group in the target compound may confer susceptibility to nucleophilic attack, whereas the bromo derivative is more stable under basic conditions .
Challenges and Innovations
Biological Activity
2-Amino-1-{2-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}ethan-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₉H₈N₂S
- Molecular Weight : 180.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-Amino Compound | Caco-2 | 39.8% Viability | |
| Thiazole Derivative | A549 | 31.9% Viability |
The introduction of substituents on the thiazole ring has been shown to enhance anticancer activity. For example, the addition of a methyl group at specific positions significantly increased efficacy against Caco-2 cells.
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Research indicates that certain thiazole compounds exhibit activity against resistant strains of bacteria and fungi.
| Compound | Target Organism | Activity |
|---|---|---|
| Thiazole Derivative | Methicillin-resistant S. aureus | Effective |
| Thiazole Derivative | Vancomycin-resistant E. faecium | Effective |
These findings suggest that 2-amino derivatives could serve as promising scaffolds for developing new antimicrobial agents.
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored in various studies. The structural characteristics of these compounds play a crucial role in their pharmacological effects.
| Compound | Model Used | ED₅₀ (mg/kg) | Protection Index |
|---|---|---|---|
| Thiazole Compound | scPTZ Model | 18.4 mg/kg | 9.2 |
The presence of specific functional groups in the thiazole ring has been linked to enhanced anticonvulsant activity.
Case Studies
Several case studies have highlighted the significance of structural modifications in enhancing the biological activity of thiazole derivatives:
- Study on Structural Modifications : A study demonstrated that modifying the position of substituents on the thiazole ring could lead to improved anticancer activity against multiple cell lines ( ).
- Antimicrobial Efficacy : Another research focused on the synthesis of novel thiazole derivatives and their evaluation against drug-resistant pathogens showed promising results ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
